3-(N-Cyclobutylsulfamoyl)benzoic acid
Description
3-(N-Cyclobutylsulfamoyl)benzoic acid is a benzoic acid derivative featuring a sulfamoyl group substituted with a cyclobutyl ring at the 3-position. The sulfamoyl moiety (—SO₂—NH—) introduces polar and hydrogen-bonding capabilities, while the cyclobutyl group adds steric rigidity and moderate lipophilicity. Benzoic acid derivatives are widely studied for their roles as enzyme inhibitors (e.g., carbonic anhydrase inhibitors) or bioactive intermediates, with substituents critically influencing solubility, bioavailability, and binding affinity .
Properties
IUPAC Name |
3-(cyclobutylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)8-3-1-6-10(7-8)17(15,16)12-9-4-2-5-9/h1,3,6-7,9,12H,2,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDWNHHHQRZWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(N-Cyclobutylsulfamoyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and cyclobutylamine as the primary starting materials.
Activation: The carboxylic acid group of benzoic acid is activated using reagents such as thionyl chloride to form benzoic acid chloride.
Coupling Reaction: The activated benzoic acid chloride is then reacted with cyclobutylamine in the presence of a base, such as triethylamine, to form the sulfamoyl derivative.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or large batch reactors to ensure consistent quality and yield. Process optimization techniques, such as controlling reaction temperature and pressure, are employed to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(N-Cyclobutylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the benzoic acid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and their salts.
Reduction Products: Amine derivatives, including primary, secondary, and tertiary amines.
Substitution Products: Derivatives with different functional groups, such as halides, alcohols, and esters.
Scientific Research Applications
3-(N-Cyclobutylsulfamoyl)benzoic acid has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(N-Cyclobutylsulfamoyl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The sulfamoyl group’s substitution pattern significantly impacts molecular properties. Key analogs include:
*logP values estimated via computational tools (e.g., ChemAxon).
- Cyclobutyl vs. Diethyl Groups : The cyclobutyl substituent introduces a smaller, rigid ring compared to the flexible diethyl groups in 3-(N,N-Diethylsulfamoyl)benzoic acid. This reduces lipophilicity (lower logP) and may enhance target selectivity due to steric constraints. Diethyl groups, being more lipophilic, could improve membrane permeability but risk off-target interactions .
- Extraction Efficiency : Studies on benzoic acid derivatives in emulsion liquid membranes (ELMs) show that substituents affecting solubility in the membrane phase (e.g., sulfamoyl groups) alter extraction rates. Benzoic acid’s high distribution coefficient (m) enables rapid extraction (>98% in <5 minutes), while bulkier or more polar analogs may exhibit slower kinetics .
Pharmacological Relevance
Sulfamoyl-bearing benzoic acids are common in drug discovery. For example:
- Furosemide (a loop diuretic) contains a sulfamoyl group and chlorinated benzoic acid, demonstrating the pharmacophore’s utility in modulating ion transport.
- Acetazolamide (a carbonic anhydrase inhibitor) shares structural similarities, suggesting this compound could target similar enzymes .
The cyclobutyl group’s rigidity may enhance binding specificity compared to linear alkyl chains, though this requires empirical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
